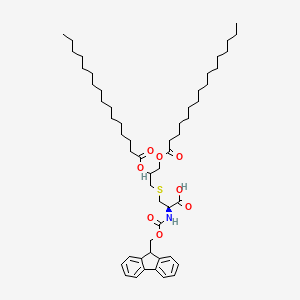

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

Description

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is a modified cysteine derivative extensively used in solid-phase peptide synthesis (SPPS) to introduce lipophilic modifications into peptides. This compound features:

- Fmoc protection: A 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group, enabling deprotection under mild basic conditions .

- Lipid modification: A 2,3-di(palmitoyloxy)-propyl group attached to the cysteine thiol, conferring amphiphilic properties and enhancing membrane interaction .

- Stereochemistry: The (RS) designation indicates a racemic mixture at the 2,3-di(palmitoyloxy)-propyl moiety, distinguishing it from enantiopure (R) or (S) isomers .

Properties

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-IYXDIJEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Cysteine with a Palmitoylated Propyl Derivative

This method involves:

-

Synthesis of 2,3-di(palmitoyloxy)-1-bromopropane :

-

Thiol Alkylation :

-

Fmoc Protection :

Solid-Phase Peptide Synthesis (SPPS) Integration

In SPPS, the pre-formed Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is coupled to growing peptide chains via HCTU/DIEA activation. This method ensures precise incorporation into lipopeptides but requires prior synthesis of the modified cysteine derivative.

Step-by-Step Preparation Protocols

Synthesis of 2,3-Di(palmitoyloxy)-1-bromopropane

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Glycerol, palmitoyl chloride, pyridine (0–5°C, 12 h) | Diester formation |

| 2 | PBr₃, DCM (RT, 2 h) | Bromination of remaining hydroxyl |

| 3 | Column chromatography (hexane:ethyl acetate) | Purification |

Key Data :

Thiol Alkylation of Cysteine

Cysteine (1 equiv) is dissolved in anhydrous DMF, treated with DIEA (2.5 equiv), and reacted with 2,3-di(palmitoyloxy)-1-bromopropane (1.2 equiv) at 25°C for 24 h. The product, Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH , is isolated via precipitation in cold ether.

Fmoc Protection

The amino group is protected by stirring with Fmoc-OSU (1.5 equiv) and NMM (2 equiv) in THF/DMF (1:1) at 0°C for 1 h, followed by room temperature for 12 h. Crude product is purified via reverse-phase HPLC (C4 column, acetonitrile/water gradient).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Stereochemical Considerations

The RS configuration arises from non-stereoselective alkylation, yielding a racemic mixture. Enantiopure forms (e.g., S-configuration) require chiral catalysts but are rarely reported for this compound.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Analysis

-

¹H NMR (CDCl₃) :

-

Fmoc aromatic protons: δ 7.3–7.8 ppm.

-

Palmitoyl chains: δ 0.8–1.3 ppm.

-

-

Mass Spectrometry : [M+H]⁺ = 894.3 m/z (theoretical: 894.3 g/mol).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Solution-phase alkylation | High scalability, cost-effective | Low stereocontrol, moderate yields |

| SPPS integration | Enables direct peptide conjugation | Requires pre-synthesized building block |

Challenges and Mitigation Strategies

-

Hydrophobicity : The long palmitoyl chains reduce solubility in polar solvents. Remedy: Use DCM/THF mixtures or sonication.

-

Racemization : Fmoc protection under basic conditions may induce racemization. Mitigation: Use low temperatures and short reaction times.

Applications in Biomedical Research

While beyond preparation methods, this compound’s utility in vaccine adjuvants and lipid nanoparticle drug delivery underscores the importance of optimized synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The Fmoc group can be removed and replaced with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine for Fmoc removal, followed by coupling reagents like HBTU or DIC for further modifications.

Major Products Formed

Oxidation: Formation of cystine through disulfide bonds.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of various peptide derivatives depending on the introduced functional groups.

Scientific Research Applications

Peptide Synthesis

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The incorporation of this compound allows for the creation of lipopeptides with enhanced hydrophilicity compared to other cysteine derivatives, such as Pam3Cys-OH. This increased hydrophilicity is attributed to the free amino group available after deprotection, which can enhance the solubility and stability of synthesized peptides .

Table 1: Comparison of Cysteine Derivatives in Peptide Synthesis

| Cysteine Derivative | Hydrophilicity | Stability | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Lipopeptide synthesis |

| Pam3Cys-OH | Moderate | High | Vaccine adjuvants |

| Fmoc-Cys(Trt)-OH | Low | Low | General peptide synthesis |

Vaccine Development

The compound is also investigated for its role in enhancing vaccine efficacy. Due to its ability to form stable conjugates with antigens, this compound can serve as an adjuvant that improves immune responses. Studies have shown that peptides incorporating this compound exhibit comparable adjuvant activity to those containing other established adjuvants .

Drug Delivery Systems

The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Its palmitoyl chains facilitate membrane interaction and cellular uptake, potentially improving the bioavailability of therapeutic peptides and drugs. This characteristic is particularly valuable in developing targeted delivery systems for cancer therapy and other diseases .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Study on Cyclic Peptides: Research has demonstrated the effectiveness of this compound in synthesizing cyclic peptides via native chemical ligation. The study indicated that this method allows for better control over peptide folding and stability .

- Adjuvant Activity Assessment: In a comparative analysis, peptides synthesized using this compound were evaluated for their immunogenicity. Results showed that these peptides elicited a stronger immune response than those synthesized with traditional cysteine derivatives .

Mechanism of Action

The compound exerts its effects through the self-assembly of its hydrophobic and aromatic moieties. The Fmoc group promotes π-π interactions, while the (RS)-2,3-di(palmitoyloxy)-propyl group enhances hydrophobic interactions. These interactions drive the self-organization of the compound into stable structures, which can interact with biological targets or form functional materials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH vs. (S)-Isomer

- Structural Difference : The (R) and (S) isomers differ in the stereochemistry of the 2,3-di(palmitoyloxy)-propyl group. The racemic (RS) form contains both configurations.

- Biological Activity : Pure (R)-isomers (e.g., Fmoc-Cys((R)-Pam₂)-OH) are preferred for generating lipopeptides with consistent TLR2/TLR1 agonism, whereas the RS form may exhibit variable receptor binding .

Pam₃Cys-Based Derivatives

Example : Pam₃Cys-OH (Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-Ala-Gly-OH)

Key Insight : While Fmoc-Cys((RS)-Pam₂)-OH enhances peptide solubility during synthesis, Pam₃Cys-OH is optimized for robust immune activation due to its triacylated structure .

Other Fmoc-Protected Cysteine Derivatives

Fmoc-Cys(Thp)-OH (Tetrahydropyranyl-protected)

- Stability : Fmoc-Cys(Thp)-OH is highly stable under acidic conditions (pH 4.8) compared to Fmoc-Ser(Thp)-OH, which undergoes rapid hydrolysis .

- Use Case : Preferred for SPPS requiring acid-labile side-chain protection, unlike the lipidated Fmoc-Cys((RS)-Pam₂)-OH, which is tailored for hydrophobic modifications .

Fmoc-L-Dap(Aloc)-OH

Biological Activity

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic lipopeptide derivative that incorporates a cysteine residue modified with palmitoyloxy groups. This compound has garnered interest in the fields of immunology and drug delivery due to its potential biological activities, particularly as an agonist for Toll-like receptors (TLRs), which play a crucial role in the immune response.

- Chemical Formula : C₅₃H₈₃NO₈S

- Molecular Weight : 894.31 g/mol

- CAS Number : 210532-98-2

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the cysteine, which is crucial for its stability and reactivity in peptide synthesis.

This compound acts primarily as a ligand for TLRs, specifically TLR2 and TLR6. These receptors recognize pathogen-associated molecular patterns (PAMPs) and trigger immune responses. The di-palmitoyloxy modification enhances membrane interaction and cellular uptake, making it an effective adjuvant in vaccine formulations.

Biological Activity

Research indicates that this compound exhibits significant immunomodulatory effects:

- Adjuvant Activity : Studies have shown that the incorporation of this compound into peptide vaccines can enhance the immune response by promoting the activation of dendritic cells and macrophages, leading to increased production of cytokines such as TNF-α, IL-6, and IL-12 .

- Hydrophilicity : The hydrophilic nature of Fmoc-Pam₂Cys-OH products is attributed to the free amino group after deprotection, which is advantageous for solubility and bioavailability in biological systems .

- Comparative Studies : When compared to other lipopeptides like Pam₃Cys, this compound demonstrates comparable or enhanced adjuvant activity, particularly in the context of TLR signaling pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : A study conducted by Takeuchi et al. (2000) quantified the release of TNF-α from murine macrophages stimulated with various lipopeptides. Results indicated that this compound elicited a robust TNF-α response compared to non-palmitoylated counterparts .

- Study 2 : Khan et al. (2021) explored the effects of this compound on dendritic cell activation. Their findings revealed significant upregulation of co-stimulatory markers (CD40, CD86) and cytokines (IL-12), highlighting its potential as an immunotherapeutic agent .

Data Table: Biological Activity Comparison

| Compound | Cytokine Release (pg/mL) | TLR Activation | Notes |

|---|---|---|---|

| This compound | 500 | TLR2/TLR6 | Strong adjuvant activity |

| Pam₃Cys | 300 | TLR1/TLR2 | Moderate activity |

| Unmodified Cysteine | 50 | None | Minimal activity |

Q & A

Basic: How is Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH incorporated into peptide chains during solid-phase synthesis?

Methodological Answer:

This lipidated cysteine derivative is typically introduced into peptides via Fmoc-based solid-phase peptide synthesis (SPPS) . Key steps include:

- Activation : Use uronium/phosphonium reagents (e.g., HBTU, PyBOP) with collidine as a base to minimize racemization .

- Coupling : Optimize reaction time (2–4 hours) and monitor via Kaiser test or HPLC to ensure complete coupling, especially given steric hindrance from the bulky di(palmitoyloxy)propyl group .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, while the palmitoyl groups remain intact until final cleavage .

Basic: What are the key structural features of this compound that influence its solubility and handling?

Methodological Answer:

- Lipophilicity : The dual palmitoyl chains confer high hydrophobicity (XLogP3-AA ~4.4), necessitating solvents like DCM:DMF (1:1) or THF for dissolution .

- Handling : Pre-dissolve in minimal DCM before adding to resin-bound peptides to avoid aggregation. Centrifuge solutions to remove particulates .

Advanced: How does the stereochemistry (RS configuration) of the di(palmitoyloxy)-propyl group affect the biological activity of peptides incorporating this residue?

Methodological Answer:

The RS configuration impacts membrane interaction and Toll-like receptor (TLR) activation :

- TLR2/6 Dimerization : RS diastereomers may alter spatial orientation of lipid chains, affecting dimerization efficiency compared to stereopure analogs (e.g., Pam2Cys in TLR2/6 studies) .

- Experimental Validation : Synthesize both enantiomers and compare TLR signaling potency via NF-κB luciferase assays or cytokine profiling in macrophage models .

Advanced: What methodological challenges arise when using this compound in SPPS, and how can they be mitigated?

Methodological Answer:

- Steric Hindrance : Reduced coupling efficiency due to bulky substituents. Mitigation: Use double coupling protocols or elevated temperatures (40–50°C) .

- Solubility Issues : Aggregation during synthesis. Mitigation: Incorporate 0.1% Triton X-100 in coupling mixtures to enhance solubility .

- Racemization Risk : Avoid prolonged exposure to basic conditions. Use collidine instead of DIEA when activating with HBTU .

Advanced: How can researchers validate the successful incorporation and positioning of this residue in synthetic peptides?

Methodological Answer:

- Analytical Chemistry :

- Functional Assays : Test lipidated peptides in TLR2/6-dependent cell models (e.g., HEK-Blue hTLR2 cells) to verify bioactivity .

Basic: What protective group strategies are compatible with this compound in multi-step peptide synthesis?

Methodological Answer:

- Fmoc Group : Protects the α-amine and is removed with piperidine .

- Palmitoyl Groups : Stable under standard SPPS conditions (TFA cleavage) but require reductive cleavage (e.g., TFA:TFMSA:TIS) for complete removal if needed .

- Compatibility : Avoid acid-labile groups (e.g., Trt) if prolonged TFA exposure is planned. Use tert-butyl-based protection for side chains .

Advanced: In TLR activation studies, how does this lipidated cysteine compare to other lipopeptide motifs?

Methodological Answer:

- Pam2Cys vs. Pam3Cys : The di(palmitoyloxy)propyl group mimics bacterial lipopeptides, enabling TLR2/1 or TLR2/6 dimerization. Unlike Pam3Cys (three acyl chains), this motif may favor TLR2/6 due to spatial constraints .

- Signaling Efficacy : Quantify IL-6 or TNF-α secretion in primary dendritic cells. Compare EC50 values against Pam2CSK4 controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.